4,5-Diiodo-1-methyl-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diiodo-1-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3I2N3/c1-8-3(5)2(4)6-7-8/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGVGFXHSWIJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3I2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Diffraction Characterization of 4,5 Diiodo 1 Methyl Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR spectroscopy of the characterized methyl-diiodo-triazole isomer reveals a distinct signal corresponding to the methyl protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl group protons (–CH₃) exhibit a singlet at a chemical shift (δ) of 4.23 ppm rsc.orgnih.gov. This singlet indicates that the three protons of the methyl group are chemically equivalent and are not coupled to any neighboring protons.
Interactive Data Table: ¹H-NMR Chemical Shifts
| Functional Group | Chemical Shift (δ) in ppm | Solvent |
| -CH₃ | 4.23 | CDCl₃ |
Carbon-13 NMR spectroscopy provides further insight into the carbon framework of the molecule. For the methyl-diiodo-triazole isomer, the ¹³C-NMR spectrum, also recorded in CDCl₃, shows a signal for the methyl carbon at a chemical shift of 44.5 ppm rsc.orgnih.gov. The signals for the carbon atoms within the triazole ring are significantly downfield, with the two iodinated carbons appearing at distinct chemical shifts, providing evidence for the di-iodinated structure of the triazole ring.
Interactive Data Table: ¹³C-NMR Chemical Shifts
| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |
| -CH₃ | 44.5 | CDCl₃ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are crucial for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Interactive Data Table: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Tentative Assignment |
| 3133, 3058 | C-H stretching |
| 1538, 1450 | N=N, C=N stretching |
| 1378, 1240 | C-N stretching |
| 1178, 1083 | Ring vibrations |
| 987, 850, 758 | C-H bending |
| 650, 580 | C-I stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectrum of diiodo-substituted triazoles is expected to show a prominent molecular ion peak, with the isotopic pattern characteristic of the two iodine atoms. Fragmentation would likely involve the loss of iodine atoms and cleavage of the triazole ring rsc.org.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. The crystal structure of 2-methyl-4,5-diiodo-1,2,3-triazole has been determined, providing precise bond lengths, bond angles, and intermolecular interactions rsc.orgnih.gov. The analysis confirms the covalent framework of the molecule and reveals how the molecules pack in the crystal lattice.
The crystallographic data for 2-methyl-4,5-diiodo-1,2,3-triazole indicates a specific crystal system and space group, with defined unit cell dimensions. This information is crucial for understanding the solid-state properties of the material.
Interactive Data Table: Crystallographic Data for 2-methyl-4,5-diiodo-1,2,3-triazole
| Parameter | Value |
| Empirical Formula | C₃H₃I₂N₃ |
| Formula Weight | 334.89 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.332(2) |
| b (Å) | 8.878(2) |
| c (Å) | 11.088(3) |
| β (°) | 94.691(4) |
| Volume (ų) | 817.1(3) |
| Z | 4 |
Single Crystal X-ray Diffraction Analysis
The crystallographic analysis reveals the key parameters of its solid-state structure. The data obtained for 2-methyl-4,5-diiodo-1,2,3-triazole (molecular formula C₃H₃I₂N₃) is summarized in the table below. rsc.org
| Crystallographic Parameter | Value |
|---|---|
| Molecular Weight (g/mol) | 334.88 |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Unit Cell Dimensions | Data not available in search results |
| Cell Volume (ų) | Data not available in search results |
| Molecules per Unit Cell (Z) | Data not available in search results |
| CCDC Number | 1446302 |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial procedure for verifying the purity and empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, which are then compared against theoretically calculated values based on the compound's molecular formula.
For the compound with the molecular formula C₃H₃I₂N₃, corresponding to both 1-methyl- and 2-methyl-4,5-diiodo-1,2,3-triazole, the elemental composition has been determined. core.ac.uk The experimental findings show a close correlation with the calculated values, confirming the molecular formula. core.ac.uk
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 10.76 | 10.78 |
| Hydrogen (H) | 0.90 | 0.88 |
| Nitrogen (N) | 12.55 | 12.21 |
The data presented corresponds to an isomer of 4,5-diiodo-1-methyl-triazole. core.ac.uk
Computational and Theoretical Investigations of 4,5 Diiodo 1 Methyl Triazole
Quantum Mechanical Studies
Quantum mechanical studies are fundamental to modern chemistry, allowing for the detailed examination of molecular properties. These methods, particularly those based on Density Functional Theory (DFT), are used to predict molecular geometries, electronic structures, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for optimizing molecular geometries to find the most stable, lowest-energy conformation of a molecule. For a molecule like 4,5-Diiodo-1-methyl-1,2,3-triazole, DFT calculations would determine precise bond lengths, bond angles, and dihedral angles.
The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex electron correlation effects. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. For this specific molecule, calculations would reveal the planarity of the triazole ring and the spatial orientation of the methyl and iodo substituents. Studies on other substituted triazoles have successfully used DFT to establish their three-dimensional structures. mdpi.com
| Parameter | Predicted Value |
|---|---|
| C4-C5 Bond Length | ~1.40 Å |
| C4-I Bond Length | ~2.10 Å |
| N1-N2 Bond Length | ~1.35 Å |
| C-N-N Bond Angle | ~108-112° |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. ntu.edu.iq
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For 4,5-Diiodo-1-methyl-1,2,3-triazole, FMO analysis would reveal the distribution of these orbitals across the molecule. In many triazole systems, the HOMO is often localized on the triazole ring and substituents, while the LUMO distribution highlights potential sites for nucleophilic attack. researchgate.net The energy gap value provides a quantitative measure of the molecule's electronic stability. ntu.edu.iq
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different electrostatic potential values.
Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack.
Green regions represent neutral potential.
For 4,5-Diiodo-1-methyl-1,2,3-triazole, an MEP analysis would likely show regions of negative potential around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them potential sites for protonation or coordination with Lewis acids. researchgate.net The iodine atoms, capable of forming halogen bonds, would present areas of positive potential (known as a σ-hole) along the C-I bond axis, making them electrophilic sites for interaction with nucleophiles.
Computational Prediction of Regioselectivity
The synthesis of 1,2,3-triazoles, particularly trisubstituted ones, often involves [3+2] cycloaddition reactions between an azide (B81097) and an alkyne. These reactions can potentially yield different regioisomers. Computational chemistry, especially DFT, is instrumental in predicting the regioselectivity of such reactions by calculating the activation energies for the different possible reaction pathways. nih.govresearchgate.net
The formation of 4,5-Diiodo-1-methyl-1,2,3-triazole would likely proceed from methyl azide and a diiodoalkyne. Theoretical calculations would model the transition states for the formation of the 1,4,5-trisubstituted product versus other possible isomers. The pathway with the lower activation energy is predicted to be the major product. Studies on similar reactions have shown that factors like catalysts, solvents, and the electronic nature of substituents play a crucial role in determining the outcome, and these effects can be modeled computationally. acs.orgnih.gov
Modeling of Intermolecular Interactions
Understanding the intermolecular interactions of 4,5-Diiodo-1-methyl-1,2,3-triazole is crucial for predicting its physical properties, such as melting point, boiling point, and crystal packing. Computational models can identify and quantify non-covalent interactions. nih.gov Given its structure, several types of interactions are expected:
Dipole-Dipole Interactions : The triazole ring possesses a strong dipole moment, which would lead to significant dipole-dipole interactions. nih.gov
Halogen Bonding : A key feature of this molecule would be halogen bonding. The iodine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen atoms of a neighboring triazole ring). These interactions can be strong and highly directional, significantly influencing the crystal structure.
Computational techniques can model these interactions in dimers or larger clusters to understand the preferred orientations and calculate the binding energies, providing insight into the solid-state structure of the compound. frontiersin.org
Simulation of Spectroscopic Data
Computational methods are frequently used to simulate spectroscopic data, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. researchgate.net
NMR Spectroscopy : DFT calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained and compared with experimental data to validate the structure. For other substituted triazoles, predicted NMR signals have shown good agreement with experimental findings. nih.gov
IR Spectroscopy : The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. This simulation helps in assigning specific vibrational modes (e.g., C-H stretch, N=N stretch, C-I stretch) to the experimentally observed absorption bands. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 4,5-Diiodo-1-methyl-1,2,3-triazole |
| Methyl azide |
Reactivity Studies and Transformational Chemistry of 4,5 Diiodo 1 Methyl Triazole
Cross-Coupling Reactions of Diiodotriazole Derivatives
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient construction of complex molecules. nih.gov Diiodotriazole derivatives, including 4,5-diiodo-1-methyl-triazole, are versatile substrates for these transformations due to the reactivity of the carbon-iodine bonds.
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for carbon-carbon bond formation. libretexts.orgnobelprize.org These reactions have been successfully applied to 5-iodo-1,2,3-triazoles, demonstrating the utility of this class of compounds in constructing more complex molecular architectures. researchgate.net
The general mechanism for these reactions involves the oxidative addition of the organohalide to a palladium(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Negishi reactions) or reaction with an alkene (in the Heck reaction), and finally reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nobelprize.org The reactivity of the halogen leaving group typically follows the order I > Br > OTf >> Cl > F. libretexts.org
Research on related dihalogenated 1H-1,2,4-triazole nucleosides has shown that Suzuki cross-coupling reactions with various boronic acids proceed successfully, primarily at the 5-position of the triazole ring. epa.govresearchgate.net This suggests a similar reactivity pattern for this compound, where selective functionalization at one of the iodinated positions could be achieved.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Triazoles
| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 3,5-dichloro-1-(...xylopyranosyl)-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-chloro-1-(...xylopyranosyl)-1,2,4-triazole | 78 | researchgate.net |
| 3,5-dibromo-1-(...xylopyranosyl)-1,2,4-triazole | 4-Vinylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(4-Vinylphenyl)-3-bromo-1-(...xylopyranosyl)-1,2,4-triazole | 85 | researchgate.net |
| 3,5-dibromo-1-(...xylopyranosyl)-1,2,4-triazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(4-Methoxyphenyl)-3-bromo-1-(...xylopyranosyl)-1,2,4-triazole | 82 | researchgate.net |
The regioselectivity of cross-coupling reactions on dihalogenated heterocycles is a critical aspect that determines the synthetic utility of these substrates. In many cases, the inherent electronic and steric properties of the heterocyclic ring dictate the preferred site of reaction. For instance, in dihalogenated N-heteroarenes, halides adjacent to a nitrogen atom are conventionally more reactive. nih.gov
However, the choice of catalyst, ligands, and reaction conditions can often be used to override this inherent reactivity and achieve selective coupling at a less reactive position. nih.gov For example, the use of sterically hindered N-heterocyclic carbene ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov
In the context of 1,2,4-triazoles, alkylation reactions have shown that substitution can occur at different nitrogen atoms, and the regioselectivity can be influenced by steric effects. nih.gov While specific studies on the regioselectivity of cross-coupling reactions of this compound were not found, the principles established for other dihalogenated heterocycles suggest that selective functionalization of one iodo group over the other is likely achievable through careful selection of reaction parameters.
Copper-catalyzed reactions are also important in the functionalization of halogenated heterocycles. These reactions often provide complementary reactivity to palladium-catalyzed methods. For instance, copper(I) catalysis is instrumental in the synthesis of 5-iodo-1,2,3-triazoles from terminal alkynes and organic azides in the presence of an iodinating agent. nih.govsemanticscholar.org
Furthermore, copper-catalyzed cross-coupling reactions have been used for perfluoroalkylation of halogenated 1H-1,2,4-triazole nucleosides. epa.gov This indicates the potential of copper catalysis for introducing a variety of functional groups onto the this compound scaffold.
Nickel catalysis has emerged as a powerful alternative to palladium catalysis for cross-coupling reactions, often offering unique reactivity and being more cost-effective. ucla.edu Nickel catalysts are effective in a variety of cross-coupling reactions, including those involving aryl, vinyl, and alkyl halides with various organometallic reagents. diaogroup.orgyoutube.com
Nickel-catalyzed cross-coupling reactions have been successfully applied to the synthesis of enantioenriched 1,1-diarylalkanes from (hetero)aryl iodides and benzylic chlorides. researchgate.netnih.gov The ability of nickel catalysts to couple a wide range of electrophiles makes them promising candidates for the functionalization of this compound.
Organomagnesium (Grignard) and organozinc reagents are highly valuable in organic synthesis for the formation of carbon-carbon bonds. beilstein-journals.orgnih.govacademie-sciences.fr The preparation of polyfunctional magnesium and zinc organometallics from organic halides is a well-established methodology. nih.gov These reagents can then participate in cross-coupling reactions, often catalyzed by palladium or other transition metals.
The functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents has been extensively reviewed. beilstein-journals.orgnih.gov This approach allows for the introduction of a wide range of functional groups onto heterocyclic scaffolds. The treatment of an aryl iodide with reagents like iPrMgCl·LiCl can generate an intermediate magnesium species, which can then be transmetalated to the corresponding zinc reagent and used in subsequent cross-coupling reactions. beilstein-journals.orgnih.gov This strategy could be applied to this compound to achieve selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Nucleophilic Substitution Reactions at Iodine-Substituted Positions
While cross-coupling reactions are prevalent, the iodine atoms on the triazole ring are also susceptible to nucleophilic substitution, although this is less commonly reported for iodo-triazoles compared to other halogenated heterocycles. In related dinitroimidazoles, nucleophilic substitution of a nitro group by ammonia (B1221849) or azide (B81097) has been observed, indicating the potential for similar reactions on the iodo-triazole. osi.lv The reactivity of halogenated imidazoles in nucleophilic substitution reactions is known, with the position of substitution being dependent on the protecting group and the nucleophile used. rsc.org
Ring Functionalization and Derivatization Strategies
The synthetic utility of iodinated triazoles lies in the reactivity of the carbon-iodine bond, which allows for the introduction of a wide array of functional groups. For a compound such as this compound, the two iodine atoms offer versatile handles for sequential or simultaneous functionalization, enabling the synthesis of diverse and complex molecular architectures. While specific studies on this compound are not extensively detailed in the provided search results, the functionalization strategies for iodo-triazoles, in general, are well-established and can be extrapolated to this di-iodinated system.
The primary strategies for the derivatization of iodinated triazoles revolve around transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange processes. These methods leverage the high reactivity of the C-I bond, where the iodine atom serves as an excellent leaving group.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are extensively used for the functionalization of iodo-heterocycles, including iodinated triazoles. libretexts.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples of such transformations applicable to di-iodotriazoles include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodinated triazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a robust method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, vinyl, and alkyl groups. For a di-iodinated substrate, selectivity can potentially be controlled by tuning the reaction conditions or the steric and electronic properties of the coupling partners.
Stille Coupling: This reaction utilizes organotin reagents as the coupling partners. The Stille reaction is known for its tolerance of a wide range of functional groups. researchgate.net
Sonogashira Coupling: This method facilitates the formation of a C-C bond between the iodinated triazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This is a powerful tool for introducing alkynyl moieties.
Heck Coupling: In the Heck reaction, the iodinated triazole can be coupled with an alkene to form a new C-C bond.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the iodo-triazole with amines. rsc.org This is a key strategy for introducing amino functionalities.
Carbonylation Reactions: The introduction of a carbonyl group can be achieved through palladium-catalyzed carbonylation reactions, reacting the iodo-triazole with carbon monoxide in the presence of a nucleophile to form carboxamides, esters, or other carbonyl derivatives.
The general catalytic cycle for these palladium-catalyzed cross-coupling reactions typically involves three main steps: oxidative addition of the iodo-triazole to the palladium(0) catalyst, transmetalation with the organometallic coupling partner, and reductive elimination to yield the functionalized triazole and regenerate the catalyst. libretexts.org The choice of ligands on the palladium catalyst can be crucial for achieving high efficiency and selectivity. nih.gov
Metal-Halogen Exchange Reactions:
Another powerful strategy for the functionalization of di-iodotriazoles is the metal-halogen exchange reaction, most commonly the lithium-halogen exchange. wikipedia.org This reaction involves treating the di-iodo-triazole with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The iodine atom is replaced by a lithium atom, generating a highly reactive lithiated triazole intermediate. harvard.eduuni-regensburg.de
This organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents. The rate of halogen-lithium exchange generally follows the trend I > Br > Cl, making iodo-triazoles ideal substrates. wikipedia.org For a di-iodinated compound, selective mono-lithiation can be challenging but may be achieved under carefully controlled conditions, such as using a limited amount of the organolithium reagent or by exploiting differences in the electronic environment of the two iodine atoms.
Nucleophilic Aromatic Substitution (SNAr):
While aromatic rings are generally nucleophilic, the presence of electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The triazole ring itself is electron-deficient, which can facilitate SNAr reactions. In the case of this compound, the iodine atoms can act as leaving groups in the presence of strong nucleophiles, although this is generally less common than cross-coupling or metal-halogen exchange pathways unless the ring is further activated.
The table below summarizes the potential derivatization strategies for a di-iodinated triazole scaffold based on general knowledge of iodo-heterocycle reactivity.
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Vinyl, Alkyl |
| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Aryl, Heteroaryl, Vinyl, Alkyl |
| Sonogashira Coupling | Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | Amino |
| Carbonylation | CO, Nucleophile (e.g., R₂NH, ROH), Pd catalyst | Carbonyl (Amide, Ester) |
| Halogen-Lithium Exchange | Organolithium reagent (e.g., n-BuLi), then Electrophile | Various (depending on electrophile) |
| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RO⁻, RS⁻) | Alkoxy, Thioalkoxy |
Reaction Mechanisms of Iodinated Triazoles
Understanding the reaction mechanisms underlying the transformations of iodinated triazoles is crucial for predicting reactivity, controlling selectivity, and optimizing reaction conditions. The primary mechanisms involved in the functionalization of compounds like this compound are centered around the behavior of the carbon-iodine bond in different chemical environments.
Mechanism of Palladium-Catalyzed Cross-Coupling:
As previously mentioned, palladium-catalyzed cross-coupling reactions are a key tool for derivatizing iodinated triazoles. The general mechanism for these reactions, for instance, the Suzuki-Miyaura coupling, can be described by a catalytic cycle:
Oxidative Addition: The cycle begins with the oxidative addition of the iodo-triazole to a palladium(0) complex. This step involves the cleavage of the C-I bond and the formation of a new organopalladium(II) intermediate. The palladium atom inserts itself into the carbon-iodine bond.
Transmetalation: The organopalladium(II) intermediate then undergoes transmetalation with the organoboron reagent (in the case of Suzuki coupling), which is activated by a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide.
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the functionalized triazole. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The reactivity in these cross-coupling reactions can be influenced by the steric and electronic properties of the triazole ring and the substituents. For a di-iodinated triazole, the relative reactivity of the two C-I bonds may allow for selective mono-functionalization under specific conditions.
Mechanism of Metal-Halogen Exchange:
The lithium-halogen exchange reaction is a kinetically controlled process. wikipedia.org Two primary mechanisms have been proposed:
"Ate-Complex" Mechanism: This pathway involves a nucleophilic attack of the carbanion from the organolithium reagent on the iodine atom of the iodo-triazole. This forms a reversible "ate-complex" intermediate. wikipedia.org This intermediate can then proceed to the products.
Radical Mechanism: An alternative mechanism involves a single-electron transfer (SET) from the organolithium reagent to the iodo-triazole, leading to the formation of a radical anion, which then fragments.
The choice of organolithium reagent and solvent can influence the predominant mechanism. The newly formed lithiated triazole is a powerful nucleophile and will react with a wide range of electrophiles.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism is a two-step process:
Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom bearing the iodine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized over the triazole ring.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the iodide leaving group.
For this mechanism to be effective, the triazole ring must be sufficiently electron-poor to be attacked by a nucleophile and to stabilize the intermediate negative charge. The presence of additional electron-withdrawing groups would further facilitate this reaction pathway. masterorganicchemistry.comlibretexts.org
The following table provides a simplified overview of the key intermediates in these reaction mechanisms.
| Reaction Type | Key Intermediate | Description |
| Palladium-Catalyzed Cross-Coupling | Organopalladium(II) complex | Formed after oxidative addition of the C-I bond to the Pd(0) catalyst. |
| Metal-Halogen Exchange | "Ate-complex" or Radical anion | Intermediate formed upon interaction of the organolithium reagent with the iodo-triazole. |
| Nucleophilic Aromatic Substitution | Meisenheimer complex | Resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the triazole ring. |
Halogen Bonding Interactions Involving 4,5 Diiodo 1 Methyl Triazole
Principles and Theoretical Models of Halogen Bonding
A halogen bond is a non-covalent interaction that occurs between an electrophilic region on a halogen atom (the Lewis acid) and a nucleophilic region, such as a lone pair on a Lewis base. This interaction, denoted as R–X···Y, where X is the halogen atom and Y is the Lewis base, shares many similarities with the more familiar hydrogen bond.
The primary theoretical framework used to describe halogen bonding is the σ-hole model . According to this model, a region of positive electrostatic potential, known as the σ-hole, exists on the halogen atom along the extension of the R–X covalent bond. core.ac.uk This positive region arises from the anisotropic distribution of electron density around the halogen atom. The p-orbital of the halogen involved in the covalent bond has a lower electron density on its outer lobe, partially exposing the positive nuclear charge. core.ac.uk The magnitude and size of this σ-hole are key determinants of the strength and directionality of the halogen bond. scispace.com
Several factors influence the strength of a halogen bond:
The nature of the halogen: The strength of the interaction generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. rsc.org Iodine is the most common halogen used in strong halogen bonding applications.
The R group: Electron-withdrawing groups attached to the halogen-bearing atom enhance the positive character of the σ-hole, leading to stronger halogen bonds. researchgate.net Heteroaromatic rings like triazoles are particularly effective in this regard.
While the σ-hole model emphasizes the electrostatic nature of the interaction, it is widely accepted that halogen bonds also have significant contributions from dispersion and charge transfer (from the Lewis base to the σ* anti-bonding orbital of the R-X bond). researchgate.netnih.gov Quantum chemical methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are used to accurately model and calculate the energies and geometries of these interactions. acs.org A defining geometric feature of halogen bonds is their high directionality, with the R–X···Y angle typically being close to 180°. nih.gov
4,5-Diiodo-1-methyl-triazole as a Halogen Bond Donor
This compound is an exemplary halogen bond donor. The molecule features two iodine atoms covalently bonded to a 1,2,3-triazole ring. The triazole ring is an electron-deficient heteroaromatic system, which significantly enhances the electron-accepting ability (Lewis acidity) of the attached iodine atoms. This makes both iodine atoms potent sites for forming strong and directional halogen bonds. The presence of two iodine atoms in a fixed orientation on the five-membered ring allows the molecule to act as a bidentate or "chelating" halogen bond donor, capable of interacting with two Lewis basic sites simultaneously or forming intricate supramolecular networks.
The iodine atoms in this compound possess prominent σ-holes. The electron-withdrawing nature of the triazole ring depletes electron density from the iodine atoms, leading to a more positive electrostatic potential at the σ-hole. Computational studies on analogous structures, such as 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts, confirm that the σ-holes are primarily located along the extension of the C–I bonds. nih.gov DFT calculations have shown that the σ-hole magnitude on the iodine atoms of diiodotriazolium cations is substantial and comparable to other powerful halogen bond donors. nih.gov The positive charge on a triazolium ring, an analogue of the neutral triazole, further amplifies the σ-hole, making these scaffolds exceptionally strong halogen bond donors. nih.gov For the neutral this compound, the σ-holes are sufficiently positive to drive strong interactions with a wide range of Lewis bases.
Intermolecular Halogen Bonding with Various Lewis Bases (Nitrogen, Oxygen, Sulfur Acceptors)
The potent σ-holes on the iodine atoms of this compound enable it to form robust halogen bonds with a variety of Lewis bases, including those containing nitrogen, oxygen, and sulfur atoms. The strength and geometry of these interactions are well-defined and have been characterized extensively in related systems.
Nitrogen Acceptors: Nitrogen-containing compounds, such as pyridines, are excellent halogen bond acceptors. Crystal structures of co-crystals between 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium and 4,4'-bipyridine (B149096) have demonstrated the formation of strong C–I···N halogen bonds. These interactions are highly linear, with C–I···N angles approaching 180°, and the bond distances are significantly shorter than the sum of the van der Waals radii of iodine and nitrogen. nih.gov
Oxygen Acceptors: Oxygen atoms in functional groups like carbonyls, N-oxides, and ethers are effective halogen bond acceptors. acs.orgoup.com The interaction energy for C–I···O contacts can range from 14 to 18 kJ/mol. acs.org In protein structures, the backbone carbonyl oxygen is one of the most common halogen bond acceptors. acs.org For this compound, interactions with oxygen bases are expected to be strong and directional, playing a key role in the assembly of supramolecular structures.
Sulfur Acceptors: Sulfur-containing functional groups, such as those in thioureas or sulfoxides, are also known to act as halogen bond acceptors. nih.govresearchgate.net The C–I···S interaction is a reliable synthon in crystal engineering. Given the soft nature of both iodine and sulfur, these interactions can be particularly strong and contribute significantly to the stability of the resulting complexes.
The table below summarizes typical geometric parameters for halogen bonds formed between carbon-bound iodine and various Lewis bases, based on data from analogous systems.
| Halogen Bond Type | Acceptor Example | Donor System | I···Y Distance (% of vdW radii sum) | C–I···Y Angle |
| C–I···N | 4,4'-Bipyridine | 4,5-Diiodo-1,3-dimesityl-1,2,3-triazolium | 2.580 Å - 2.599 Å (~70%) | 168.2° - 173.4° |
| C–I···O | Carbonyl | Halobenzene | < 3.50 Å | ~180° |
| C–I···S | Thiourea | 1,4-Diiodotetrafluorobenzene | < 3.86 Å | ~170° - 180° |
Table compiled from data found in references nih.govacs.orgnih.gov. The van der Waals radii sums are approximately 3.53 Å for I···N, 3.50 Å for I···O, and 3.86 Å for I···S.
Anion Recognition via Halogen Bonding
The strong Lewis acidic character of this compound makes it an excellent receptor for anions. Anions are electron-rich species and act as powerful Lewis bases, forming strong halogen bonds with the σ-holes of the iodine atoms. oup.com The bidentate nature of the diiodo-triazole scaffold allows for the "chelation" of an anion, leading to high binding affinity and selectivity.
Computational and experimental studies on iodo-triazole and iodo-triazolium systems have demonstrated their effectiveness in halide recognition. mdpi.comnih.gov The binding strength typically follows the order of the anion's charge density: Cl⁻ > Br⁻ > I⁻. mdpi.com In the solid state, 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts form well-defined structures with various anions, where the anion is positioned to interact with the iodine atoms of one or more triazolium units. nih.gov For instance, with halide anions, these interactions are the dominant force that dictates the packing in the crystal lattice. nih.gov This capacity for strong and specific anion binding makes this compound a promising building block for chemical sensors and anion transport systems.
Design of Halogen-Bond-Driven Supramolecular Architectures
The directionality, strength, and predictability of the halogen bonds formed by this compound make it an ideal component for the bottom-up construction of complex supramolecular architectures. By carefully selecting the halogen bond acceptor (a Lewis base or an anion), it is possible to program the self-assembly of the molecular components into specific, predictable structures.
Research on the closely related 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts has provided remarkable examples of this principle. Depending on the counter-anion, this single molecule can be directed to form a variety of aggregates:
Dimers: With acetate (B1210297) and trifluoroacetate (B77799) anions, dimer structures are formed. nih.gov
Trimers: In the presence of tetrafluoroborate, the molecules assemble into a trimer with a "Chinese lantern" shape. nih.gov
Tetramers: With halide anions (Cl⁻, Br⁻, I⁻), a tetrameric, saddle-shaped conformation is observed. nih.gov
Linear Polymers: When co-crystallized with polyiodide, a linear polymer is formed. nih.gov
Furthermore, when a neutral ditopic Lewis base like 4,4'-bipyridine is used as the acceptor, the diiodo-triazolium units act as linkers, forming one-dimensional infinite chains. nih.gov These examples highlight the versatility of the 4,5-diiodo-azole scaffold in crystal engineering, allowing for the rational design of discrete assemblies, chains, and potentially higher-order networks with tailored structures and properties.
Coordination Chemistry of 4,5 Diiodo 1 Methyl Triazole
4,5-Diiodo-1-methyl-triazole as a Ligand in Metal Complex Formation
Studies on analogous compounds, such as 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts, have demonstrated the profound impact of halogen bonding on their aggregation in the solid state. These salts show diverse assemblies, from dimers and trimers to tetramers and linear polymers, dictated by the nature of the counter-anion that acts as the halogen bond acceptor. nih.gov This suggests that in the formation of metal complexes with this compound, the choice of metal salt (and its corresponding anion) could be a critical factor in determining the final architecture of the product. The interplay between the coordination of the triazole's nitrogen to the metal and the halogen bonding involving the iodine atoms can lead to complex and predictable supramolecular structures.
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
The bifunctional nature of ligands is a key prerequisite for the construction of extended one-, two-, or three-dimensional structures like coordination polymers and MOFs. While this compound itself is likely to act as a monodentate ligand, its derivatives, or its use in conjunction with other bridging ligands, can facilitate the formation of such extended networks. For instance, if the methyl group at the N1 position were replaced with a group containing another donor site (e.g., a pyridine (B92270) or carboxylate group), the resulting ligand would be ditopic and capable of bridging metal centers to form polymers.
Research on structurally similar 4,5-diiodo-1-H-imidazole-based linker ligands has shown that they can be successfully used to prepare 1D and 2D coordination polymers with Co(II) and Cu(I). rsc.org In these structures, the diiodo-imidazole unit acts as a linker between metal centers, and importantly, the iodine atoms form extended systems of halogen bonds, further stabilizing the polymeric structure. rsc.org It is highly probable that this compound could be employed in a similar fashion, where the triazole nitrogen coordinates to the metal, and the iodine atoms direct the assembly of the polymer chains or layers through halogen bonding.
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. The specific conditions, such as temperature, solvent, and the metal-to-ligand ratio, can significantly influence the dimensionality and topology of the resulting coordination polymer or MOF. The incorporation of the 1,2,3-triazole moiety into the backbone of MOFs has been shown to enhance properties such as CO2 uptake. rsc.org The presence of iodine atoms could introduce additional functionalities, such as enhanced affinity for specific guest molecules through halogen bonding interactions.
Electronic and Structural Properties of Triazole-Based Coordination Complexes
The electronic properties of metal complexes are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. The triazole ring, being an electron-withdrawing heterocycle, can influence the ligand field strength and the redox properties of the metal center. The introduction of two iodine atoms is expected to further enhance the electron-withdrawing nature of the ligand.
Spectroscopic studies on metal complexes of various triazole derivatives are used to probe these electronic properties. For example, UV-visible spectroscopy can provide information about d-d transitions and charge transfer bands. In related azo dye complexes derived from 4-amino-1,2,4-triazole, the electronic spectra show bands characteristic of the specific geometry of the metal center (e.g., octahedral or tetrahedral). scholarsresearchlibrary.com
From a structural perspective, the defining feature of complexes involving this compound is the anticipated prevalence of halogen bonding. X-ray crystallography is the definitive technique to elucidate the solid-state structures of these compounds. It would be expected to reveal not only the coordination geometry around the metal ion but also the intricate network of non-covalent interactions. As observed in diiodotetrafluorobenzene co-crystals, the iodine atoms can act as powerful structure-directing agents, forming linear and predictable halogen bonds with various acceptors. nih.govoup.com This directional nature of halogen bonding is a powerful tool in crystal engineering.
Table 1: Anticipated Structural Features of Metal Complexes with this compound
| Feature | Description |
| Coordination Mode | Primarily monodentate through a triazole nitrogen atom. Potential for bridging if derivatized. |
| Metal Geometries | Dependent on the metal ion and other ligands present; could range from tetrahedral and square planar to octahedral. |
| Key Supramolecular Interaction | Halogen bonding involving the iodine atoms at the C4 and C5 positions of the triazole ring. |
| Influence of Anions | The counter-anions from the metal salt are likely to act as halogen bond acceptors, influencing the overall crystal packing. |
| Dimensionality | Can range from discrete mononuclear complexes (0D) to extended coordination polymers (1D, 2D, or 3D), especially when used with other linkers. |
Ligand Design Principles in Metal Coordination
The design of ligands is a cornerstone of modern coordination chemistry, allowing for the tuning of the properties of the resulting metal complexes. For ligands based on the this compound scaffold, several design principles can be envisaged to create complexes with desired functionalities.
Introduction of Additional Donor Sites: To promote the formation of coordination polymers and MOFs, the methyl group could be replaced by functional groups containing other donor atoms (e.g., pyridyl, carboxylate, or cyano groups). This would transform the ligand from a simple monodentate ligand into a multidentate or multifunctional linker.
Steric Tuning: The size of the substituent at the N1 position can be varied to control the steric environment around the metal center. This can influence the coordination number of the metal, the stability of the complex, and the accessibility of the metal center for catalytic applications.
Modulation of Electronic Properties: The electronic nature of the substituent at the N1 position can be altered to fine-tune the electron-donating or -withdrawing properties of the triazole ring. This, in turn, affects the ligand field strength and the redox potential of the coordinated metal ion.
Exploitation of Halogen Bonding: The presence of the two iodine atoms is a key feature that can be systematically exploited. The strength and directionality of the halogen bonds can be influenced by the choice of co-ligands, anions, and solvents, allowing for a degree of control over the supramolecular assembly.
The synthesis of various substituted 1,2,3- and 1,2,4-triazoles is well-established, providing accessible routes to a wide range of tailored ligands. isres.orgfrontiersin.orgnih.gov
Catalytic Applications of Metal-Triazole Complexes
Metal complexes based on triazole ligands have been investigated for a range of catalytic applications. The triazole moiety can stabilize various oxidation states of the metal center and provide a robust framework that can withstand catalytic cycling. While there is no specific information on the catalytic uses of this compound complexes, the general catalytic potential of related systems can be considered.
For instance, metal-triazole complexes have been explored as catalysts in oxidation reactions. The catalytic activity of such complexes is often dependent on the nature of the metal ion and the coordination environment. In some cases, triazole-based MOFs have been used as precursors to generate highly active catalytic materials through pyrolysis. For example, a 1,2,4-triazole-assisted MOF was used to derive nitrogen-doped carbon nanotubes with encapsulated cobalt nitride particles that exhibited excellent bifunctional electrocatalytic activity for oxygen reduction and evolution reactions, which are crucial for zinc-air batteries. nih.gov
The presence of iodine atoms on the this compound ligand could potentially influence catalytic activity. The strong electron-withdrawing effect of the iodine atoms would make the triazole a poorer electron donor, which could increase the Lewis acidity of the coordinated metal center. This enhanced Lewis acidity might be beneficial for certain catalytic reactions that involve the activation of substrates at the metal site. Furthermore, the potential for halogen bonding could play a role in substrate recognition and orientation within the catalytic pocket.
Table 2: Potential Catalytic Applications for Metal Complexes of Iodinated Triazoles
| Application Area | Potential Role of the Ligand |
| Lewis Acid Catalysis | The electron-withdrawing iodine atoms can enhance the Lewis acidity of the metal center. |
| Oxidation Catalysis | The robust triazole ring can stabilize metal centers in various oxidation states required for redox catalysis. |
| Electrocatalysis | MOFs or CPs based on this ligand could serve as precursors for nitrogen- and iodine-codoped carbon materials with potentially enhanced catalytic activity. |
| Substrate Recognition | The iodine atoms could participate in halogen bonding with substrates, influencing selectivity. |
Supramolecular Chemistry and Self Assembly of 4,5 Diiodo 1 Methyl Triazole Derivatives
Noncovalent Interactions in Supramolecular Assemblies
The assembly of molecules into larger, ordered structures is governed by a variety of noncovalent interactions. In the context of triazole derivatives, these interactions can include hydrogen bonding, electrostatic forces, π-stacking, and van der Waals forces. mdpi.com The interplay and balance of these forces dictate the final architecture and properties of the resulting supramolecular assembly. rsc.org
Hydrogen bonding plays a crucial role in the crystal packing of many triazole derivatives. rsc.orgresearchgate.net In the crystal structure of dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate, a complex network of hydrogen bonds links the molecules into sheets. nih.gov These interactions involve hydroxyl groups, carbonyl oxygen atoms, and triazole nitrogen atoms, demonstrating the versatility of the triazole scaffold in forming such bonds. nih.gov The specific interactions observed include O—H⋯O, C—H⋯O, and C—H⋯N hydrogen bonds. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| O5—H1O5···O3 | 0.74 | 2.20 | 2.9213 (11) | 159 |
| C9—H9A···O1 | 0.97 | 2.57 | 3.3595 (13) | 139 |
| C13—H13B···O3 | 0.96 | 2.48 | 3.4375 (14) | 174 |
| C13—H13C···O5 | 0.96 | 2.58 | 3.4247 (14) | 147 |
| C15—H15C···N2 | 0.96 | 2.62 | 3.4903 (14) | 151 |
Table 1: Hydrogen Bond Geometry in a Substituted Iodo-triazole Derivative. Data sourced from the crystallographic analysis of dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-1H-1,2,3-triazole-4,5-dicarboxylate. nih.gov
Electrostatic interactions, particularly halogen bonding, are a defining feature of the supramolecular chemistry of 4,5-diiodo-1-methyl-triazole derivatives. nih.gov The iodine atoms on the triazole ring possess an electrophilic region known as a σ-hole, which can interact favorably with Lewis bases or other electron-rich regions. nih.gov
In studies on 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts, the interaction between the C–I bonds and various anions was shown to be a strong directing force for self-assembly. nih.gov The nature of the anion significantly influences the resulting supramolecular structure. For instance, halide anions (Cl⁻, Br⁻, I⁻) lead to the formation of tetramers with a saddle conformation, whereas the tetrafluoroborate anion (BF₄⁻) directs the assembly into a trimer with a "Chinese lantern" shape. nih.gov Dimeric structures are formed with trifluoroacetate (B77799) and acetate (B1210297) anions. nih.gov These interactions are characterized by C–I···Anion distances that are significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.govresearchgate.net
| Anion | Resulting Assembly | Conformation | Key Interaction |
|---|---|---|---|
| Chloride (Cl⁻) | Tetramer | Saddle | C–I···Cl⁻ |
| Bromide (Br⁻) | Tetramer | Saddle | C–I···Br⁻ |
| Iodide (I⁻) | Tetramer | Saddle | C–I···I⁻ |
| Tetrafluoroborate (BF₄⁻) | Trimer | Chinese Lantern | C–I···F⁻ |
| Trifluoroacetate (TFA⁻) | Dimer | Boat | C–I···O |
| Acetate (OAc⁻) | Dimer | Rectangle | C–I···O |
| Polyiodide (I₃⁻/I₈²⁻) | Linear Polymer | Linear | C–I···I⁻ |
Table 2: Anion-Directed Aggregation of 4,5-Diiodo-1,3-dimesityl-1,2,3-triazolium Salts via Halogen Bonding. nih.gov
The aromatic nature of the triazole ring allows for π-stacking interactions, which contribute to the stabilization of supramolecular structures. mdpi.com These interactions involve the face-to-face or offset stacking of the heterocyclic rings. While specific data on this compound is limited, studies on other triazole derivatives have demonstrated the presence of π-π stacking. For example, centrosymmetric π-π stacking interactions have been observed between triazole and benzene rings in related compounds, with ring-centroid separations of approximately 3.895 Å. researchgate.net The stability of these interactions can be influenced by substituents on the aromatic rings. nih.gov In some crystal structures, π-π interactions are observed between parallel molecules, with the closest distance between rings being around 3.32 Å, leading to the formation of a three-dimensional network. researchgate.net
Directed Assembly of Molecular Building Blocks
The concept of directed assembly involves using specific, well-defined noncovalent interactions to guide molecular building blocks into predictable and desired supramolecular architectures. Derivatives of 4,5-diiodo-triazole are excellent examples of this principle.
The work on 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts clearly demonstrates how the choice of a simple component—the anion—can direct the assembly of the cationic triazolium building block into a variety of distinct structures. nih.gov
Dimers: With acetate and trifluoroacetate, the strong and localized interaction with the carboxylate oxygens leads to discrete dimeric structures. nih.gov
Trimers and Tetramers: With halide and tetrafluoroborate anions, more complex oligomeric structures like trimers and tetramers are formed, showcasing intricate three-dimensional arrangements held together by a network of halogen bonds. nih.gov
Polymers: The interaction with polyiodide anions results in the formation of a 1D linear polymer, where the triazolium cations are bridged by the polyiodide chains. nih.gov
This anion-templated assembly highlights the high degree of control that can be exerted over the supramolecular structure by tuning the noncovalent interactions.
Crystal Engineering via Intermolecular Interactions
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The strong, directional, and tunable nature of the halogen bond makes 4,5-diiodo-triazole derivatives highly valuable synthons for crystal engineering. nih.gov
By selecting appropriate halogen bond acceptors, it is possible to program the assembly of these molecules into specific network topologies. A clear example is the co-crystallization of 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium tetrafluoroborate with 4,4'-bipyridine (B149096). nih.gov In this case, the nitrogen atoms of the bipyridine act as halogen bond acceptors for the iodine atoms of the triazolium cation. This C–I···N interaction, which is highly linear (angles of 168.2° and 173.4°), serves as a reliable linking motif to form a one-dimensional chain. nih.gov The predictability of this interaction allows for the rational design of extended structures, demonstrating the power of using 4,5-diiodo-triazoles in the bottom-up construction of crystalline materials. nih.gov
Advanced Applications in Materials Science
Design and Synthesis of Triazole-Based Smart Materials
Smart materials, or stimuli-responsive materials, are designed to undergo significant changes in their properties in response to external triggers. The design of such materials often relies on controlling non-covalent interactions. Iodinated triazoles are particularly valuable in this context due to their capacity for strong, directional halogen bonding (XB). rsc.orgrsc.org
A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. rsc.org The iodine atoms in 4,5-diiodo-1-methyl-triazole are excellent XB donors due to the electron-withdrawing effect of the triazole ring, which creates a region of positive electrostatic potential on the iodine atom, known as a σ-hole. rsc.org This directional and tunable interaction is a powerful tool for constructing supramolecular assemblies and materials that can respond to specific stimuli. semanticscholar.orgnih.govnih.gov
The synthesis of smart materials based on this principle involves co-crystallization or blending of the iodinated triazole with a complementary halogen bond acceptor. For example, 4,5-diiodo-1,2,3-triazolium salts have been shown to form diverse and predictable aggregated structures—from dimers and trimers to tetramers and linear polymers—depending on the anion (the XB acceptor) present. nih.gov This demonstrates a clear stimulus-response relationship, where the material's supramolecular structure is dictated by the chemical environment. This principle can be extended to create materials that change color, fluorescence, or solubility in response to the presence of specific anions, forming the basis for advanced chemical sensors.
Research findings have highlighted several key aspects of these interactions:
Strength and Directionality : Halogen bonds involving iodine are significantly stronger than those with lighter halogens, providing robust connections for building materials. mdpi.com Their high directionality allows for precise control over the crystal engineering and molecular self-assembly. nih.govresearchgate.net
Tunability : The strength of the halogen bond can be tuned by modifying the electron-donating or -withdrawing nature of the substituents on the triazole ring or by changing the XB acceptor. semanticscholar.org
Competitive Interactions : In systems where both hydrogen bonding and halogen bonding are possible, the interplay between these forces can be exploited to create complex, responsive behaviors. Iodinated triazoles serve as excellent models for studying and utilizing these combined interactions. rsc.org
| Feature | Description | Relevance to this compound |
|---|---|---|
| Donor Atom | The halogen atom (I, Br, Cl) that contains an electrophilic region (σ-hole). | The two iodine atoms serve as strong halogen bond donors. |
| Acceptor Atom | A Lewis base or electron-rich region (e.g., N, O, S, anions, π-systems). | Can interact with a wide range of acceptors incorporated into other molecules or polymers. |
| Interaction Strength | Tunable based on the halogen, the groups attached to it, and the acceptor. Iodine typically forms the strongest bonds. | The strong C–I⋯X interactions enable the formation of stable yet reversible supramolecular structures. nih.gov |
| Directionality | Highly directional, with the R–I···X angle approaching 180 degrees. | Allows for precise control in crystal engineering and the design of ordered materials. nih.govmdpi.com |
| Stimuli-Response | The bond can be formed or broken by changes in temperature, pH, or the presence of competitive acceptors (e.g., other anions). | Forms the basis for designing sensors, self-healing materials, and controlled-release systems. rsc.org |
Incorporation of Iodinated Triazoles into Functional Polymers and Composites
The incorporation of this compound into polymers and composites offers a direct pathway to imbue these materials with the unique properties of the iodinated heterocycle. This can be achieved by using the molecule as a functional monomer, a cross-linking agent, or an additive.
Synthesis of Functional Polymers: The two iodine atoms on the triazole ring are not only pivotal for halogen bonding but also serve as reactive sites for forming covalent bonds. They can function as synthetic handles for various cross-coupling reactions, such as Sonogashira or Suzuki couplings, enabling the synthesis of novel conjugated polymers. This approach allows the rigid, electron-rich triazole core to be integrated directly into a polymer backbone, creating materials with tailored electronic and photophysical properties.
Another effective strategy is the use of diiodo-azoles as ligands to construct coordination polymers. rsc.org For instance, related diiodo-imidazole derivatives have been used as linker ligands to create 1D and 2D coordination polymers with metal ions like Co(II) and Cu(I). rsc.org These materials exhibit extended networks of halogen bonds within their structures, showcasing how both covalent and non-covalent interactions can be combined to build robust, functional materials. rsc.org Polymers based on 1-vinyl-1,2,4-triazole (B1205247) have also been investigated for creating proton-conducting membranes, where doping the polymer matrix with acids leads to increased proton transfer, a property useful in fuel cells. nih.gov
Properties of Iodinated Triazole Polymers: Incorporating a dense, iodine-rich molecule like this compound into a polymer matrix can lead to several desirable property enhancements:
Increased Refractive Index: The high electron density of iodine atoms significantly increases the refractive index of materials, a property sought after for optical applications such as anti-reflective coatings and advanced lenses.
Enhanced Thermal Stability: The inherent thermal stability of the triazole ring, often exceeding 300°C, can be transferred to the resulting polymer. nih.gov
Iodine Capture: Porous polymers containing triazole moieties have demonstrated a high affinity for iodine capture, a critical application for managing radioactive iodine waste from nuclear facilities. acs.orgnih.gov The electron-rich triazole units and other aromatic components of the polymer strongly interact with adsorbed iodine species. acs.org
Antibacterial Applications: Iodine is a known antiseptic. Polymers loaded with iodine have been shown to possess excellent antibacterial properties, releasing iodine in a controlled manner to combat a wide range of bacteria. nih.gov
| Property | Underlying Mechanism | Potential Application |
|---|---|---|
| High Refractive Index | Contribution of heavy, polarizable iodine atoms to the overall material density and polarizability. | Optical materials, lenses, coatings. |
| Flame Retardancy | Halogenated compounds can act as radical scavengers in the gas phase during combustion. | Fire-resistant composites and textiles. |
| Radiation Shielding | High atomic number of iodine provides moderate shielding against X-rays and gamma rays. | Lightweight radiation-shielding composites. |
| Proton Conduction | The nitrogen atoms of the triazole ring can participate in proton transfer pathways when doped with acid. nih.gov | Polymer electrolyte membranes for fuel cells. |
| Iodine Adsorption | Strong interactions between iodine and the electron-rich triazole and phenyl moieties within a porous polymer framework. acs.org | Capture of radioactive iodine waste. |
Applications in Memory Storage and Spintronic Architectures
The application of organic molecules in electronics, particularly in memory and spintronics, often hinges on controlling their electronic excited states and electron spin. The incorporation of heavy atoms like iodine into an organic scaffold provides a powerful mechanism for this control, known as the "heavy atom effect."
The heavy atom effect describes the enhancement of spin-orbit coupling (SOC) in a molecule due to the presence of an atom with a high atomic number. unimi.itqmul.ac.uk Stronger SOC facilitates formally "spin-forbidden" electronic transitions, most notably intersystem crossing (ISC) between singlet and triplet excited states. unimi.itst-andrews.ac.uk
In the context of this compound, the two iodine atoms can dramatically influence the photophysical properties of any material they are part of:
Enhanced Intersystem Crossing: The heavy atom effect can significantly accelerate the rate of ISC. This is crucial for applications like organic light-emitting diodes (OLEDs) that rely on harvesting triplet excitons through thermally activated delayed fluorescence (TADF) or phosphorescence. By increasing the rate of reverse intersystem crossing (RISC), the efficiency of these devices can be improved. st-andrews.ac.uk
Molecular Phosphorescence: By magnifying SOC, the heavy atom effect can make triplet-to-singlet transitions more efficient, leading to phosphorescence. This effect can be intrinsic (within the molecule) or extrinsic (through halogen bonding to another molecule). unimi.it The ability to tune phosphorescent properties is essential for developing new sensors and security materials. unimi.it
While direct application of this compound in spintronics is still a nascent field of research, the underlying principles are clear. Spintronic devices utilize the spin of the electron, in addition to its charge, to store and process information. Materials with strong SOC are essential for manipulating electron spins. Integrating molecules with a strong heavy atom effect into spintronic architectures could provide a means to control spin injection, transport, and detection, opening avenues for new types of memory and logic devices.
Role of Iodinated Triazoles in Enabling Novel Material Properties
The this compound molecule is a multifunctional platform that enables novel material properties through a combination of its structural features.
Supramolecular Assembly via Halogen Bonding : The two C-I bonds are powerful halogen bond donors, providing a directional and reliable tool for crystal engineering and the self-assembly of complex supramolecular architectures. rsc.orgnih.gov This enables the creation of liquid crystals, supramolecular gels, and stimuli-responsive materials that rely on precise molecular organization. nih.govnih.gov
Covalent Synthesis Handle : The reactivity of the C-I bond in cross-coupling reactions allows the diiodo-triazole unit to be covalently incorporated into polymer backbones. researchgate.net This creates functional polymers that benefit from the triazole's thermal stability and the iodine atoms' contribution to properties like high refractive index and density.
Modulation of Electronic Properties : The intrinsic heavy atom effect from the two iodine atoms provides a mechanism to control excited-state dynamics. qmul.ac.ukst-andrews.ac.uk This is critical for designing next-generation organic electronic materials, including phosphorescent emitters for OLEDs, sensors, and potentially spintronic components. unimi.it
Physical Property Enhancement : The simple addition of two heavy iodine atoms to a lightweight triazole core fundamentally alters the physical properties of any composite or polymer it is added to. This results in materials with higher density, increased refractive index, and enhanced flame retardancy, all of which are desirable traits in various high-performance applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,5-diiodo-1-methyl-triazole, and how do reaction conditions influence yield?
- Methodology : The synthesis of triazole derivatives often involves cyclization reactions under reflux. For example, refluxing precursors in polar aprotic solvents like DMSO for extended periods (e.g., 18 hours) followed by controlled crystallization (e.g., water-ethanol mixtures) can yield 65%–72% of the target compound. Solvent choice and reaction time are critical: DMSO enhances reactivity, while ethanol aids in purification .
- Data : reports a 65% yield for a structurally similar triazole derivative using DMSO and ice-water quenching, while achieves 72% yield for benzimidazole-triazole hybrids via ethanol-mediated reflux.
Q. How can spectroscopic techniques (IR, NMR) confirm the structure and purity of this compound?
- Methodology : IR spectroscopy identifies functional groups (e.g., C-I stretching at ~500 cm⁻¹). ¹H-NMR confirms methyl group protons at δ 2.5–3.0 ppm, while ¹³C-NMR resolves triazole ring carbons (δ 140–160 ppm). Elemental analysis (C, H, N, I) should align with theoretical values within ±0.3% .
- Data : In , triazole derivatives showed <0.4% deviation in elemental analysis, ensuring purity.
Q. What solvents and catalysts are effective for modifying the triazole core?
- Methodology : Absolute ethanol and glacial acetic acid are common for Schiff base formation (e.g., reacting triazoles with benzaldehyde derivatives). Transition-metal-free conditions (e.g., base-promoted cyclization) minimize side reactions .
- Data : achieved 81.55% yield for a thiophenyl-triazole hybrid using ethanol and NaBH₄ reduction.
Advanced Research Questions
Q. How do structural modifications (e.g., aryl substitutions) impact the antimicrobial activity of this compound derivatives?
- Methodology : Introduce halogenated aryl groups (e.g., 4-bromophenyl) via nucleophilic substitution or click chemistry. Evaluate activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Correlate electronic effects (e.g., electron-withdrawing groups) with enhanced bioactivity .
- Data : reports MIC values of 12.5 µg/mL for 4-chloro derivatives, outperforming unsubstituted analogs (MIC >50 µg/mL).
Q. What computational strategies (e.g., molecular docking) predict the binding affinity of this compound to biological targets?
- Methodology : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like CYP450 or bacterial dihydrofolate reductase. Validate docking poses with MD simulations (e.g., RMSD <2 Å). Triazole’s nitrogen atoms often form hydrogen bonds with active-site residues .
- Data : In , compound 9c showed a docking score of −9.2 kcal/mol against α-glucosidase, indicating strong binding.
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodology : Perform sensitivity analysis by varying parameters (e.g., temperature, solvent ratios). For bioactivity conflicts, use orthogonal assays (e.g., time-kill studies alongside MIC) and validate via statistical models (e.g., ANOVA with Tukey’s post hoc test) .
- Data : and show yield discrepancies (65% vs. 72%) due to solvent polarity differences (DMSO vs. ethanol).
Q. What retrosynthetic approaches are viable for this compound?
- Methodology : AI-driven platforms like Pistachio or Reaxys propose one-step routes. Prioritize iodination of 1-methyl-triazole using NIS (N-iodosuccinimide) in acetic acid. Validate pathways via DFT calculations (e.g., Gibbs free energy <50 kcal/mol) .
Methodological Best Practices
- Purity Assessment : Combine HPLC (>95% purity) with melting point consistency (e.g., ±1°C deviation) .
- Data Reproducibility : Document reaction parameters (e.g., cooling rates during crystallization) to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
